molecular formula C11H9BrN2O B1444917 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone CAS No. 1182992-21-7

1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone

Cat. No.: B1444917
CAS No.: 1182992-21-7
M. Wt: 265.11 g/mol
InChI Key: SMTMWYLPTNOOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone is a chemical compound characterized by the presence of a bromo-substituted pyrazole ring attached to a phenyl ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone typically involves the formation of the pyrazole ring followed by its attachment to the phenyl ethanone structure. One common method includes the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of palladium-catalyzed coupling reactions, can be applied to scale up the production .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles .

Comparison with Similar Compounds

Uniqueness: 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-bromopyrazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8(15)9-2-4-11(5-3-9)14-7-10(12)6-13-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTMWYLPTNOOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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